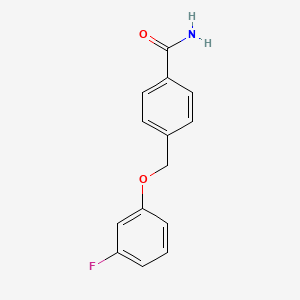

4-((3-Fluorophenoxy)methyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12FNO2 |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

4-[(3-fluorophenoxy)methyl]benzamide |

InChI |

InChI=1S/C14H12FNO2/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8H,9H2,(H2,16,17) |

InChI Key |

FKAGUBUVTYQQQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 4 3 Fluorophenoxy Methyl Benzamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. umi.ac.id For 4-((3-Fluorophenoxy)methyl)benzamide, the analysis identifies two primary bonds for strategic disconnection: the amide C-N bond and the ether C-O bond. This leads to two main plausible synthetic routes.

Route A: Amide bond disconnection This strategy involves disconnecting the benzamide's carbon-nitrogen bond first. This suggests a final amidation step. The precursors would be a 4-((3-fluorophenoxy)methyl)benzoic acid derivative (e.g., an acid chloride or ester) and an ammonia (B1221849) source.

Route B: Ether bond disconnection Alternatively, disconnecting the ether linkage suggests a final etherification step. This pathway would involve coupling a 4-(halomethyl)benzamide or 4-(hydroxymethyl)benzamide (B1593844) with 3-fluorophenol (B1196323), typically via a nucleophilic substitution reaction.

Established Synthetic Pathways for Benzamide (B126) Scaffold Construction

The synthesis of the this compound molecule relies on well-established reactions for forming its key functional groups: the benzamide linkage and the phenoxymethyl (B101242) ether moiety.

Amidation Reactions for Formation of the Benzamide Linkage

The formation of the amide bond is a cornerstone of organic chemistry. researchgate.net Traditional methods often involve the reaction of a carboxylic acid derivative with an amine. The Schotten-Baumann reaction, for example, utilizes an acid chloride and an amine in the presence of a base. tifr.res.in This method is robust but generates stoichiometric amounts of waste. sciepub.com

More contemporary approaches focus on the direct condensation of a carboxylic acid and an amine, which is more atom-economical. sciepub.com These reactions, however, require high temperatures or the use of coupling agents or catalysts to proceed efficiently. researchgate.netsciepub.com

Table 1: Selected Amidation Methodologies

| Method | Reactants | Conditions | Key Features |

|---|---|---|---|

| Schotten-Baumann Reaction | Carboxylic Acid Chloride, Amine | Basic medium, low temperature tifr.res.in | High yield, but uses reactive acyl chlorides. tifr.res.in |

| Direct Thermal Amidation | Carboxylic Acid, Amine | High temperature (e.g., 110-150°C in toluene) | Direct method, but requires harsh conditions. |

| Catalytic Direct Amidation | Carboxylic Acid, Amine | Boric acid or Zirconium catalysts sciepub.com | Milder conditions, improved atom economy. sciepub.com |

| Oxidative Amidation | Aldehydes, Amines | Oxidant (e.g., TBHP) and catalyst researchgate.net | Alternative route starting from aldehydes. researchgate.net |

Ether Synthesis Strategies for the Phenoxymethyl Moiety

The formation of the ether linkage in the phenoxymethyl moiety is commonly achieved through nucleophilic substitution reactions. The Williamson ether synthesis is a classic and widely used method, involving the reaction of an alkoxide (in this case, a phenoxide) with a primary alkyl halide.

For the synthesis of this compound, this would typically involve reacting the sodium or potassium salt of 3-fluorophenol with 4-(bromomethyl)benzamide (B1269819) or 4-(chloromethyl)benzamide (B182451) in a suitable polar aprotic solvent.

Table 2: Common Ether Synthesis Strategies

| Method | Reactants | Conditions | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Phenoxide, Alkyl Halide | Polar aprotic solvent (e.g., DMF, Acetone) | Versatile and widely applicable for many ethers. |

| Ullmann Condensation | Phenol (B47542), Aryl Halide | Copper catalyst, high temperature | Used for diaryl ethers; less relevant for this specific C-O bond. |

| Mitsunobu Reaction | Alcohol, Phenol | DEAD/DIAD, PPh₃ | Mild conditions, but generates stoichiometric byproducts. |

Introduction of Fluorine via Aromatic Substitution Reactions

The introduction of a fluorine atom onto an aromatic ring is a critical step, often performed on an early-stage intermediate like 3-aminophenol (B1664112) or phenol itself. Due to the high reactivity and toxicity of elemental fluorine, direct fluorination is rarely used. libretexts.orggoogle.com Instead, electrophilic aromatic substitution using specialized fluorinating agents is the preferred method. libretexts.org

Reagents such as Selectfluor® (F-TEDA-BF4) are stable, safer alternatives that act as a source of an electrophilic "F+" species. libretexts.org Another approach involves the use of NF4BF4 in a solvent like hydrogen fluoride. google.comdtic.mil An alternative classical route is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, though this is primarily useful for single fluorine substitutions. google.com

Table 3: Methods for Aromatic Fluorination

| Method | Reagent | Conditions | Key Features |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Typically in an acidic medium or organic solvent | Convenient and relatively safe source of "F⁺". libretexts.org |

| Electrophilic Fluorination | NF₄BF₄ | HF solvent google.comdtic.mil | Effective for multiple fluorine substitutions. google.comdtic.mil |

| Balz-Schiemann Reaction | Aryl Diazonium Tetrafluoroborate | Thermal decomposition | Classic method, but limited to diazonium salt precursors. google.com |

Novel Synthetic Approaches and Catalyst Systems in Benzamide Chemistry

Recent research in benzamide synthesis has focused on developing more efficient and environmentally friendly catalytic systems. Boric acid has emerged as a simple, inexpensive, and effective catalyst for the direct amidation of carboxylic acids and amines, promoting the reaction under milder conditions than uncatalyzed thermal methods. sciepub.com

Zirconium-based catalysts, such as ZrCl₄, have also proven to be highly effective for direct amidation, allowing for high conversion rates in shorter reaction times. Furthermore, heterogeneous catalysts, like Lewis acidic ionic liquids immobilized on solid supports, offer the advantage of easy separation and recyclability, aligning with the principles of sustainable chemistry. researchgate.net Electrochemical methods represent another frontier, using electricity to drive reactions and avoid the need for stoichiometric chemical reagents, thereby reducing waste. researchgate.net

Exploration of Green Chemistry Principles in Synthetic Route Optimization

Green chemistry principles are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. chemmethod.com In the context of benzamide synthesis, this translates to several key strategies.

One major focus is the development of solvent-free or "activation-free" conditions. tandfonline.comtandfonline.com For example, the N-benzoylation of amines using vinyl benzoate (B1203000) can proceed at room temperature without any solvent, with the product being easily isolated by crystallization. tandfonline.comtandfonline.com This dramatically reduces solvent waste, a major contributor to the environmental impact of chemical processes.

Finally, improving atom economy by favoring direct reactions over multi-step procedures that require protecting groups or activating agents is a central goal. sciepub.com Catalytic direct amidation is a prime example of this, as it avoids the generation of byproducts associated with the use of coupling agents like carbodiimides. sciepub.com

Development of Multicomponent Reaction Strategies for Analog Preparation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and diversity generation for the preparation of analogs of this compound. While a specific MCR for the direct synthesis of the title compound is not prominently described, established MCRs for the synthesis of benzamide and diaryl ether motifs can be adapted for the rapid generation of a library of analogs.

For instance, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides. A potential strategy for generating analogs could involve the reaction of an isocyanide, an amine, a carboxylic acid, and an aldehyde. By varying these components, a diverse range of substituted benzamide analogs can be accessed. For example, using different substituted anilines or benzoic acids would allow for the exploration of the structural space around the benzamide core.

Another relevant MCR is the Passerini three-component reaction, which combines a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides. Analogs of the target molecule could be envisioned through clever selection of starting materials that could be later transformed into the desired phenoxymethylbenzamide scaffold.

The following table illustrates a conceptual application of MCRs for the generation of analogs with varied substitution patterns.

| MCR Type | Reactant 1 (Variable) | Reactant 2 (Variable) | Reactant 3 | Reactant 4 | Potential Analog Scaffold |

| Ugi-4CR | Substituted Benzoic Acid | Substituted Aniline | Isocyanide | Formaldehyde | Variously substituted N-aryl-2-(arylamino)acetamides |

| Passerini-3CR | Substituted Phenoxyacetic Acid | Benzaldehyde derivative | Isocyanide | - | α-(Substituted phenoxyacetyloxy)benzylamides |

Chemo- and Regioselective Synthesis Methodologies

The synthesis of analogs of this compound often requires precise control over chemo- and regioselectivity, particularly when introducing additional functional groups.

Chemoselectivity is crucial when multiple reactive sites are present in a molecule. For example, during the derivatization of the benzamide phenyl ring, a reaction intended to modify the ring should not affect the amide or the ether linkage. This can be achieved by choosing appropriate reagents and reaction conditions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed for the selective formation of C-C or C-N bonds on the aromatic rings without interfering with the amide functionality.

Regioselectivity , the control of the position of chemical bond formation, is paramount when introducing substituents onto either of the aromatic rings. For the benzamide ring, electrophilic aromatic substitution reactions would be directed by the existing substituents. The amide group is a meta-director, while the phenoxymethyl group is an ortho, para-director. Careful consideration of these directing effects is necessary to achieve the desired substitution pattern. For instance, Friedel-Crafts acylation of this compound would be expected to occur at the positions ortho to the phenoxymethyl group.

The following table provides examples of chemo- and regioselective reactions that could be applied in the synthesis of analogs.

| Reaction Type | Substrate | Reagent | Expected Major Product(s) (Regioselectivity) |

| Nitration | This compound | HNO3/H2SO4 | 3-Nitro-4-((3-fluorophenoxy)methyl)benzamide |

| Bromination | This compound | Br2, FeBr3 | 3-Bromo-4-((3-fluorophenoxy)methyl)benzamide |

| Suzuki Coupling | 3-Bromo-4-((3-fluorophenoxy)methyl)benzamide | Arylboronic acid, Pd catalyst | 3-Aryl-4-((3-fluorophenoxy)methyl)benzamide |

Derivatization Strategies for Structural Exploration and Analog Generation

Systematic derivatization of the this compound scaffold is a key strategy for exploring the structure-activity relationship (SAR) and generating novel analogs with potentially improved properties.

Introduction of Substituents on the Benzamide Phenyl Ring

Modifications to the benzamide phenyl ring can significantly impact the molecule's biological activity. A variety of substituents can be introduced using standard aromatic substitution reactions.

| Position of Substitution | Type of Substituent | Potential Synthetic Method |

| Ortho to phenoxymethyl | Halogen (e.g., Cl, Br) | Electrophilic Halogenation |

| Ortho to phenoxymethyl | Nitro (NO2) | Nitration |

| Ortho to phenoxymethyl | Acyl (e.g., -COCH3) | Friedel-Crafts Acylation |

| Meta to phenoxymethyl | Amino (NH2) | Reduction of a nitro group |

| Meta to phenoxymethyl | Alkyl | Friedel-Crafts Alkylation |

Modifications of the Fluorophenoxy Aromatic Moiety

Altering the substitution pattern on the fluorophenoxy ring provides another avenue for structural diversification. This can be achieved by starting with differently substituted fluorophenols in the initial Williamson ether synthesis or by performing electrophilic aromatic substitution on the fluorophenoxy ring of an intermediate or the final compound. The fluorine and the ether linkage will direct incoming electrophiles primarily to the ortho and para positions relative to the ether, and meta to the fluorine.

| Position of Substitution | Type of Substituent | Rationale for Modification |

| C2, C4, C6 | Electron-donating groups (e.g., -OCH3, -CH3) | Modulate electronic properties and steric bulk |

| C2, C4, C6 | Electron-withdrawing groups (e.g., -CN, -CF3) | Enhance metabolic stability and binding interactions |

| C5 | Additional fluorine atoms | Increase lipophilicity and alter pKa |

Investigation of Bioisosteric Replacements for Core Scaffolds

Benzamide Moiety: The amide bond can be replaced with other functional groups that mimic its hydrogen bonding capabilities and conformational preferences.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Amide (-CONH2) | Tetrazole | Improved metabolic stability, similar acidity |

| Amide (-CONH2) | 1,2,4-Oxadiazole | Enhanced metabolic stability, rigidified conformation |

| Amide (-CONH2) | Sulfonamide (-SO2NH2) | Altered hydrogen bonding and polarity |

Fluorophenoxy Moiety: The fluorophenoxy group can be replaced with other aromatic or heteroaromatic rings to explore different spatial arrangements and electronic properties.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| 3-Fluorophenoxy | Pyridyloxy (e.g., 3-fluoropyridin-5-yloxy) | Introduce hydrogen bond acceptors, alter solubility |

| 3-Fluorophenoxy | Thienyloxy | Modify lipophilicity and metabolic profile |

| 3-Fluorophenoxy | Benzyloxy | Change in conformational flexibility |

Advanced Spectroscopic and Analytical Characterization Techniques in Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. Through the application of various one-dimensional (1D) and two-dimensional (2D) NMR techniques, a complete picture of the atomic connectivity and spatial arrangement of 4-((3-Fluorophenoxy)methyl)benzamide can be constructed.

¹H NMR and ¹³C NMR for Backbone and Substituent Analysis

The ¹H NMR spectrum provides critical information on the chemical environment of protons within the molecule. For this compound, distinct signals corresponding to the protons of the benzamide (B126) and fluorophenoxy rings, as well as the methylene (B1212753) bridge, are expected. Based on the analysis of structurally similar compounds like benzamide and 3-fluoroanisole, a predicted ¹H NMR spectrum can be outlined. chemicalbook.comrsc.org The protons on the benzamide ring are anticipated to appear in the aromatic region, typically between δ 7.4 and 7.9 ppm. The methylene protons, being adjacent to an oxygen atom and an aromatic ring, are expected to resonate around δ 5.1 ppm as a singlet. The protons of the 3-fluorophenoxy group will also appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the fluorine substituent. The amide protons (-CONH₂) typically present as a broad singlet.

Complementary to ¹H NMR, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For the target molecule, distinct signals are predicted for the carbonyl carbon of the amide, the aromatic carbons of both rings, and the methylene bridge carbon. The carbonyl carbon is expected to have a chemical shift in the range of δ 168-172 ppm. bmrb.io The carbon of the methylene bridge (-CH₂-) is anticipated around δ 70 ppm due to the deshielding effect of the adjacent oxygen atom. The aromatic carbons will appear between δ 110 and 160 ppm, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant. blogspot.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzamide NH₂ | 7.5 - 8.5 | br s |

| Benzamide Ar-H | 7.4 - 7.9 | m |

| -CH₂- | ~5.1 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 172 |

| Benzamide Ar-C | 127 - 134 |

| -CH₂- | ~70 |

| 3-Fluorophenoxy Ar-C | 105 - 165 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons within both the benzamide and the 3-fluorophenoxy rings by showing cross-peaks between adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the methylene protons around δ 5.1 ppm would show a cross-peak to the methylene carbon signal around δ 70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This experiment is vital for connecting the different structural fragments of the molecule. For example, HMBC would show correlations from the methylene protons to the carbons of the benzamide ring and the ipso-carbon of the 3-fluorophenoxy ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, providing insights into the molecule's conformation. compoundchem.com For this molecule, NOESY could reveal through-space interactions between the methylene protons and the protons on both aromatic rings, helping to define the preferred spatial orientation of the phenoxymethyl (B101242) group relative to the benzamide moiety.

¹⁹F NMR for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. researchgate.net The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift can be influenced by the nature and position of other substituents. alfa-chemistry.com In 3-fluoroanisole, a related structure, the ¹⁹F chemical shift is reported to be around -110 to -115 ppm relative to a standard like CFCl₃. cdnsciencepub.com A similar chemical shift would be expected for this compound. Furthermore, the ¹⁹F NMR spectrum would exhibit couplings to the neighboring aromatic protons, providing additional confirmation of the substitution pattern on the fluorophenoxy ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₄H₁₂FNO₂. The calculated exact mass for this formula is 245.0852 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, the fragmentation is likely to proceed through several key pathways based on the known behavior of benzamides and ethers. nih.govlibretexts.org

A primary fragmentation pathway for aromatic amides is the cleavage of the C-N bond of the amide group, leading to a stable benzoyl cation. researchgate.net Another likely fragmentation point is the benzylic ether bond, which can cleave to form either a tropylium-like ion from the benzamide portion or a fluorophenoxy radical/cation.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure/Identity |

|---|---|

| 245 | [M+H]⁺ (Protonated molecular ion) |

| 134 | [C₈H₈NO]⁺ (Resulting from cleavage of the ether bond) |

| 111 | [C₆H₄FO]⁺ (Fluorophenoxy cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

The analysis of these characteristic fragment ions in the MS/MS spectrum would provide strong confirmatory evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on its distinct functional groups. These techniques are essential for confirming the presence of the amide, ether, and fluorinated aromatic moieties within the molecule.

In IR spectroscopy, the primary amide group is expected to show characteristic N-H stretching vibrations, typically appearing as two bands in the region of 3400-3200 cm⁻¹. The C=O (Amide I) stretching vibration is one of the most intense bands in the spectrum, expected around 1680-1640 cm⁻¹. The N-H bending (Amide II) band is anticipated near 1640-1550 cm⁻¹.

The aromatic rings will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the ether linkage (Ar-O-CH₂) should be identifiable by its characteristic C-O-C asymmetric and symmetric stretching bands, typically found in the 1260-1000 cm⁻¹ range. The C-F bond from the fluorophenoxy group gives rise to a strong stretching vibration, expected in the 1250-1000 cm⁻¹ region, which may overlap with the ether stretches.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, often produce strong signals in Raman spectra, whereas they may be weak in IR. The C=O stretch is also Raman active.

A summary of the expected key vibrational modes for this compound is presented below.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide (-CONH₂) | N-H Stretch | 3400 - 3200 | IR, Raman |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1640 | IR, Raman |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1640 - 1550 | IR |

| Aromatic Rings | C-H Stretch | > 3000 | IR, Raman |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | IR, Raman |

| Ether (Ar-O-CH₂) | C-O-C Asymmetric Stretch | 1260 - 1200 | IR |

| Fluoroaromatic | C-F Stretch | 1250 - 1000 | IR |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides invaluable data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Analysis of a suitable single crystal of this compound by single-crystal X-ray diffraction would yield a detailed model of its molecular structure. This technique would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles.

Crucially, it would reveal the molecule's conformation in the solid state, particularly the dihedral angles between the two aromatic rings and the plane of the amide group. The orientation of the (3-fluorophenoxy)methyl group relative to the benzamide moiety would be determined. Furthermore, this analysis would elucidate the intermolecular interactions that stabilize the crystal structure. The primary amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), making it highly likely that molecules of this compound form extensive hydrogen-bonding networks, such as dimers or chains, in the solid state.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a rapid and essential tool for the characterization of polycrystalline materials. units.it It is particularly important in pharmaceutical research for identifying the crystalline form (polymorph) of a compound and assessing its crystalline purity. units.it Different polymorphs of the same compound can have different physical properties, and PXRD provides a unique "fingerprint" for each crystalline phase. units.it

For this compound, a PXRD pattern would consist of a series of diffraction peaks at specific angles (2θ), corresponding to the various crystal lattice planes. This pattern can be used for:

Polymorph Screening: Different methods of crystallization could potentially yield different polymorphs of this compound, each with a distinct PXRD pattern. The existence of polymorphism is a critical parameter in the development of crystalline materials. researchgate.netrsc.org

Crystalline Purity: PXRD can detect the presence of other crystalline phases or impurities.

Batch-to-Batch Consistency: The technique is used to ensure that different batches of the material have the same crystalline form, which is a critical quality control parameter.

Thermal Analysis Techniques (Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Behavior and Thermal Stability in Research Contexts

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. DSC and TGA are fundamental for characterizing the thermal behavior of compounds like this compound. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature of this peak is the melting point, a key indicator of purity.

Phase Transitions: Any solid-solid phase transitions, such as those between different polymorphic forms, would appear as endothermic or exothermic events before the melting point.

Crystallization: If the material is cooled from the melt, an exothermic peak indicating crystallization may be observed.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show the temperature at which the compound begins to lose mass due to decomposition. This provides a quantitative measure of its thermal stability under specific atmospheric conditions (e.g., nitrogen or air).

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying components in a mixture. High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of non-volatile organic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Behavior

An HPLC method would be the standard for determining the chemical purity of this compound. Given the molecule's structure, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.

The key components of such a method would include:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for molecules of this polarity, providing good retention and separation based on hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the main compound and any impurities.

Detection: A UV detector would be highly effective, as the aromatic rings and the benzamide chromophore absorb UV light strongly. The detection wavelength would be set at the absorbance maximum (λmax) of the compound to ensure high sensitivity.

The resulting chromatogram would show a major peak for this compound at a specific retention time. The area of this peak, relative to the total area of all peaks, is used to calculate the purity of the sample (e.g., % area). Any impurities would appear as separate, smaller peaks at different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. thermofisher.com In the context of synthesizing this compound, GC-MS is indispensable for profiling potential volatile impurities that may originate from starting materials, solvents, or reaction byproducts. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection of these impurities at very low levels. nih.gov

Methodology and Research Findings

The analysis typically involves dissolving a sample of the benzamide compound in a suitable solvent and injecting it into the GC system. The components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparison to spectral libraries. thermofisher.com

Potential volatile impurities in a typical synthesis of this compound could include residual solvents used during the reaction and purification steps (e.g., N,N-Dimethylformamide, Toluene, Methanol) and unreacted starting materials such as 3-Fluorophenol (B1196323).

A hypothetical GC-MS analysis for volatile impurities in a sample of this compound is detailed below. The parameters are chosen to provide a broad screening capability for common organic volatiles.

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| GC Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (50:1) |

| Oven Program | Initial 40°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 35 - 450 amu |

Table 2: Representative Data for Potential Volatile Impurities

| Potential Impurity | Expected Retention Time (min) | Key Identifying Mass Ions (m/z) | Classification |

|---|---|---|---|

| Methanol | ~2.5 | 31, 29 | Residual Solvent |

| Toluene | ~5.8 | 91, 92, 65 | Residual Solvent |

| 3-Fluorophenol | ~8.2 | 112, 84, 63 | Unreacted Starting Material |

| N,N-Dimethylformamide (DMF) | ~6.5 | 73, 44, 29 | Residual Solvent |

This systematic approach ensures that the final compound meets the stringent purity requirements for pharmaceutical research by confirming the absence of potentially harmful volatile residues.

Computational Chemistry and in Silico Modeling Studies of 4 3 Fluorophenoxy Methyl Benzamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

To provide such an article would require fabricating data, which would be scientifically inaccurate and misleading. Scholarly work on related benzamide (B126) compounds exists, but per the instructions to focus solely on 4-((3-Fluorophenoxy)methyl)benzamide, this information cannot be used.

Virtual Screening Methodologies for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is significantly faster and more cost-effective than traditional high-throughput screening. Methodologies are generally divided into two categories: structure-based and ligand-based screening.

In the context of discovering a compound like this compound, researchers would typically employ these methods to screen for molecules that fit the binding pocket of a specific biological target. For instance, studies on other benzamide derivatives have used molecular docking to screen libraries for potential inhibitors of enzymes like Cytochrome P450 1B1 (CYP1B1). vensel.org This approach requires the 3D structure of the target protein and involves computationally placing candidate molecules into the binding site to evaluate their fit and potential interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For a specific compound like this compound, MD simulations would provide detailed insight into its behavior in a biological environment, such as its interaction with a target protein in an aqueous solution.

Investigation of Dynamic Conformational Changes and Flexibility

MD simulations allow researchers to observe how a molecule like this compound explores different shapes or conformations. The simulation would track the movement of each atom based on a force field, revealing the flexibility of the molecule's rotatable bonds. This is crucial for understanding how the ligand might adapt its shape to fit into a protein's binding site. For example, the flexibility of the ether linkage and the orientation of the fluorophenoxy and benzamide groups would be key areas of investigation.

Analysis of Protein-Ligand Complex Stability over Time

Once a ligand is docked into a protein's active site, MD simulations are used to assess the stability of the resulting complex. Researchers run simulations of the protein-ligand system for extended periods (nanoseconds to microseconds) to see if the ligand remains bound in its predicted orientation. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, are calculated to quantify stability. Studies on other benzamide derivatives acting as Rho-associated kinase-1 (ROCK1) inhibitors have used MD simulations to confirm that the identified compounds were stable in the binding pocket. tandfonline.com Hydrogen bonds and hydrophobic interactions, critical for maintaining the complex, are monitored throughout the simulation to understand the key determinants of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

To develop a QSAR model for a series of compounds related to this compound, researchers would first synthesize or computationally design a set of analogs with varying structural modifications. The biological activity of each compound would be measured experimentally. Then, a wide range of "molecular descriptors"—numerical values that describe the physicochemical properties of the molecules (e.g., molecular weight, logP, electronic properties, topological indices)—are calculated. nih.gov Statistical methods are then used to build a mathematical equation that correlates these descriptors with biological activity.

For similar aryl benzamide derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build such predictive models. tandfonline.comnih.gov These models provide 3D contour maps that show where steric bulk, positive or negative electrostatic charge, and other properties are likely to increase or decrease activity.

Table 1: Example QSAR Model Validation Parameters for Benzamide Derivatives

| Model Type | Cross-validated R² (q²) | Non-cross-validated R² | Predicted R² (r²_pred) | Reference |

| CoMSIA | 0.740 | 0.982 | 0.824 | tandfonline.com |

| CoMFA | 0.616 | 0.972 | 0.983 | tandfonline.com |

| CoMSIA | 0.700 | 0.890 | 0.870 | nih.gov |

This table presents data from studies on different series of benzamide derivatives and is for illustrative purposes only, as no specific model exists for this compound.

Identification of Key Structural Descriptors Influencing Activity and Selectivity

The primary output of a QSAR study is the identification of the most important molecular descriptors. These descriptors highlight the structural features that are critical for a compound's biological activity. For example, a QSAR model might reveal that a specific electrostatic potential on the benzamide ring or the hydrophobicity of the fluorophenoxy group are key drivers of potency. In a study predicting the anticonvulsant activity of benzamides, topological descriptors like the Wiener's index were found to have a strong correlation with activity, achieving high predictive accuracy. nih.gov This information is invaluable for medicinal chemists, as it provides a rational basis for designing new, more potent, and selective molecules.

In Silico ADMET Prediction Methodologies in the Research Context

In the realm of drug development, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step. mdpi.com In silico ADMET profiling uses computational models to forecast these properties based on the molecule's structure. mdpi.comresearchgate.net This predictive analysis helps in identifying potential liabilities of a drug candidate early on, allowing for structural modifications to improve its pharmacokinetic profile. wiley.com Various software and web-based tools, such as SwissADME and pKCSM, are frequently employed to perform these predictions by analyzing a range of molecular descriptors. jonuns.comnih.gov

Absorption and distribution are fundamental pharmacokinetic processes that determine a drug's bioavailability and its ability to reach the target site. In silico models predict these parameters by calculating key physicochemical properties.

Gastrointestinal (GI) Absorption: The potential for a compound to be absorbed from the gut is a primary indicator of its oral bioavailability. High GI absorption is generally a desirable characteristic for orally administered drugs. nih.gov

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system, the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is preferred to avoid central side effects. In silico tools predict BBB permeability based on factors like lipophilicity, molecular size, and polar surface area. researchgate.net

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. High PPB can limit the free fraction of the drug, potentially reducing its efficacy.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and penetration into tissues like the brain. Predicting whether a compound is a substrate or inhibitor of P-gp is vital for understanding potential drug resistance and interactions. nih.gov

A theoretical evaluation of these parameters for this compound would involve calculating various molecular descriptors. The results would typically be presented in a table to provide a clear overview of its predicted absorption and distribution profile.

Table 1: Predicted Absorption and Distribution Parameters for this compound This table presents hypothetical data for illustrative purposes based on common in silico modeling outputs.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the compound may cross into the brain. |

| P-gp Substrate | No | The compound is not likely to be actively removed from cells by P-glycoprotein. |

Metabolism is the biochemical modification of drug molecules by the body, primarily carried out by enzymes such as the Cytochrome P450 (CYP) family. Predicting metabolic pathways is crucial for understanding a compound's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. nih.gov

In silico tools like TrackSM can predict likely metabolic pathways by comparing the structure of a query compound to known substrates of metabolic enzymes. nih.gov For this compound, predictions would focus on identifying which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize it. The model would identify potential sites of metabolism on the molecule, such as the benzamide or fluorophenoxy rings, which could undergo hydroxylation, or the ether linkage, which could be a site for cleavage.

Furthermore, these tools can predict whether the compound is likely to be an inhibitor of major CYP enzymes. CYP inhibition is a significant cause of adverse drug-drug interactions, and early identification of this potential is a key part of the safety assessment. nih.gov

Table 2: Predicted Cytochrome P450 Inhibition Profile for this compound This table presents hypothetical data for illustrative purposes based on common in silico modeling outputs.

| CYP Isoform | Predicted Interaction | Implication |

|---|---|---|

| CYP1A2 | Inhibitor | Potential for interactions with drugs metabolized by this enzyme. |

| CYP2C9 | Non-inhibitor | Low likelihood of interactions with CYP2C9 substrates. |

| CYP2C19 | Inhibitor | Potential for interactions with drugs metabolized by this enzyme. |

| CYP2D6 | Non-inhibitor | Low likelihood of interactions with CYP2D6 substrates. |

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. nih.gov These assessments are often based on established rules derived from the analysis of successful oral drugs.

Lipinski's Rule of Five: This is one of the most well-known rules for evaluating drug-likeness. nih.gov It states that poor oral absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors (HBD)

More than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) over 500 Daltons

A calculated octanol-water partition coefficient (LogP) greater than 5

Compliance with these rules suggests a higher probability of the compound having favorable ADME properties. nih.gov

Other Druglikeness Parameters: Beyond Lipinski's rule, other parameters are also considered. The Topological Polar Surface Area (TPSA) is a predictor of drug transport properties, with values typically under 140 Ų being favorable for good oral bioavailability. researchgate.net Synthetic accessibility scores estimate the ease of synthesizing a molecule, which is a practical consideration in drug development.

A comprehensive in silico pharmacokinetic profile combines these elements to provide a holistic view of the compound's potential.

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound This table presents hypothetical data for illustrative purposes based on common in silico modeling outputs.

| Property/Rule | Predicted Value | Assessment |

|---|---|---|

| Molecular Weight | 259.26 g/mol | Favorable (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 2.65 | Favorable (< 5) |

| Hydrogen Bond Donors | 1 | Favorable (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Favorable (≤ 10) |

| Lipinski's Rule of Five | No violations | Good drug-likeness predicted. |

| Topological Polar Surface Area (TPSA) | 59.7 Ų | Favorable for cell permeability. |

Structure Activity Relationship Sar Investigations of 4 3 Fluorophenoxy Methyl Benzamide and Its Analogues

Design Principles for Systematic SAR Studies on Benzamide (B126) Derivatives

Key design strategies include:

Scaffold Modification: Altering the core benzamide structure to explore different spatial arrangements and electronic properties.

Substituent Variation: Introducing a variety of functional groups at different positions on the aromatic rings to probe for additional binding interactions.

Linker Modification: Varying the length, rigidity, and composition of the linker connecting the phenoxy and benzamide moieties to optimize the orientation of these groups within the binding site.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physicochemical properties to improve potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comu-tokyo.ac.jp

These studies are often guided by computational modeling and structural biology to provide a rational basis for the design of new analogues. nih.gov

Impact of Fluorine Substitution Pattern on Molecular Interactions and Target Binding Affinity

The presence and position of the fluorine atom on the phenoxy ring of 4-((3-Fluorophenoxy)methyl)benzamide are expected to have a significant impact on its molecular interactions and target binding affinity. Fluorine, being the most electronegative element, can alter the electronic properties of the molecule, influence its conformation, and participate in specific interactions with the biological target. nih.gov

The 3-fluoro substitution pattern in the parent compound is crucial. Moving the fluorine to the 2- or 4-position, or introducing additional fluorine atoms, would likely have profound effects on activity.

Electronic Effects: A fluorine atom can modulate the pKa of nearby functional groups and alter the charge distribution across the aromatic ring, which can influence electrostatic interactions with the target.

Hydrophobic Interactions: Fluorine substitution can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Hydrogen Bonding: While a C-F bond is a weak hydrogen bond acceptor, it can still participate in favorable interactions with a suitable donor on the protein.

Conformational Effects: The size and electronegativity of fluorine can influence the preferred conformation of the phenoxy ring and its orientation relative to the rest of the molecule. nih.gov

Illustrative data in the table below demonstrates the potential impact of fluorine substitution on the inhibitory activity of hypothetical analogues.

| Compound ID | R1 | R2 | R3 | IC50 (nM) |

| 1a | H | F | H | 50 |

| 1b | F | H | H | 150 |

| 1c | H | H | F | 75 |

| 1d | F | F | H | 200 |

| 1e | H | F | F | 100 |

This table contains illustrative data to demonstrate SAR principles and is not based on experimentally verified results.

Role of Amide Linkage Modifications in Conformational Flexibility and Biological Recognition

The planarity of the amide bond restricts the number of available conformations, which can be advantageous for binding to a specific target. However, in some cases, introducing more flexibility or altering the geometry of the linker can lead to improved activity.

Potential modifications to the amide linkage include:

N-Alkylation: Introduction of a methyl or other small alkyl group on the amide nitrogen can alter the hydrogen bonding pattern and introduce steric effects.

Bioisosteric Replacement: Replacing the amide bond with other functional groups such as an ester, a thioamide, or a triazole can modulate the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule. nih.gov

Reverse Amides: Inverting the amide bond can change the directionality of the hydrogen bond donor and acceptor, which may lead to a different binding mode.

The table below illustrates how modifications to the amide linkage could potentially influence the biological activity of analogues.

| Compound ID | Linkage Modification | IC50 (nM) |

| 2a | -CONH- (Amide) | 50 |

| 2b | -CON(CH3)- (N-Methyl Amide) | 120 |

| 2c | -COO- (Ester) | 300 |

| 2d | -CSNH- (Thioamide) | 85 |

| 2e | 1,2,3-Triazole | 250 |

This table contains illustrative data to demonstrate SAR principles and is not based on experimentally verified results.

Elucidation of Key Pharmacophoric Features for Desired Modulatory Activity

A pharmacophore model for this compound and its analogues would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structure of the parent compound, a hypothetical pharmacophore model can be proposed, which would be refined as more SAR data becomes available.

The key pharmacophoric features are likely to include:

A Hydrogen Bond Donor: The N-H of the amide group.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

An Aromatic/Hydrophobic Region: The benzamide ring.

A Halogen Bonding/Hydrophobic Region: The 3-fluorophenoxy ring.

A Hydrophobic Linker: The methylene (B1212753) group connecting the two ring systems.

The spatial relationship between these features is critical for optimal interaction with the target. The distance and angles between the hydrogen bond donor/acceptor, the aromatic rings, and the fluorine atom would be key parameters in the pharmacophore model.

Strategic Modifications for Optimizing Target Engagement and Selectivity Profiles

Strategic modifications to the this compound scaffold can be employed to optimize both target engagement and selectivity. This involves a targeted approach to analogue design, focusing on regions of the molecule that are most likely to influence these properties.

To enhance target engagement, modifications can be made to:

Increase Binding Affinity: Introducing substituents that can form additional favorable interactions with the target, such as hydrogen bonds, salt bridges, or hydrophobic interactions.

Improve Conformational Pre-organization: Designing molecules that are conformationally constrained in a bioactive conformation to reduce the entropic penalty of binding.

To improve selectivity, modifications can be designed to:

Exploit Differences in Binding Sites: Introducing substituents that can interact with residues that are unique to the desired target and not present in off-targets.

Alter Physicochemical Properties: Modifying properties such as size, shape, and lipophilicity to favor binding to the intended target over other proteins.

The following table presents hypothetical data illustrating how strategic modifications might enhance selectivity for a primary target over a secondary target.

| Compound ID | Modification | Primary Target IC50 (nM) | Secondary Target IC50 (nM) | Selectivity Index |

| 3a | Parent Compound | 50 | 500 | 10 |

| 3b | 4'-Chloro on benzamide | 25 | 1000 | 40 |

| 3c | 2'-Methoxy on benzamide | 100 | 800 | 8 |

| 3d | 4-Pyridyl instead of benzamide | 75 | 200 | 2.7 |

This table contains illustrative data to demonstrate SAR principles and is not based on experimentally verified results.

Comparative SAR Analysis with Related Benzamide Chemotypes

A comparative SAR analysis of this compound with other related benzamide chemotypes can provide valuable insights into the broader structural requirements for activity. By comparing the SAR of different benzamide series, common pharmacophoric features can be identified, as well as unique structural motifs that may confer target specificity.

For example, comparing the SAR of this compound with that of benzamides where the phenoxymethyl (B101242) linker is replaced with a different group (e.g., an alkyl chain, a different heteroatom-containing linker) can reveal the importance of the ether oxygen and the methylene group for activity. Similarly, comparing with benzamides that have different substitution patterns on the benzamide ring can highlight the optimal placement of substituents for a given target.

This comparative approach allows for the transfer of knowledge from well-characterized benzamide series to the design of novel analogues of this compound with improved properties.

Methodologies for Biochemical and Cellular Assay Development for Target Engagement

Principles of Biochemical Assay Design for Target-Specific Activity

Biochemical assays are essential for the direct measurement of a compound's effect on its purified target protein, independent of cellular context. The design of these assays requires careful consideration of various factors to ensure accuracy, reproducibility, and relevance to the biological system.

Optimization of Assay Conditions (e.g., Buffer Systems, Co-factors, Substrate Concentrations)

The initial step in developing a robust biochemical assay is the optimization of reaction conditions to ensure optimal enzyme activity and the sensitive detection of inhibition. This process involves the systematic variation of several parameters:

Buffer Systems: The choice of buffer, its pH, and ionic strength can significantly impact enzyme stability and activity. For an enzyme like PARP1, a common buffer system is Tris-HCl at a pH of 8.0. nih.gov The buffer composition is meticulously optimized to mimic physiological conditions as closely as possible while maintaining the stability of the recombinant enzyme.

Co-factors: Many enzymes require co-factors for their catalytic activity. PARP enzymes, for instance, utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a co-substrate. nih.govnih.gov The concentration of NAD+ is a critical parameter to optimize, as it directly influences the reaction kinetics.

Substrate Concentrations: The concentration of the substrate, such as histones for PARP1, needs to be carefully determined. bpsbioscience.com This is crucial for establishing the kinetic parameters of the enzyme and for accurately assessing the mechanism of inhibition.

| Parameter | Typical Range/Condition for PARP1 Assay | Purpose |

| Buffer | 50 mM Tris-HCl, pH 7.5-8.0 | Maintain optimal pH for enzyme activity and stability. |

| Salt Concentration | 50 mM NaCl | Modulate ionic strength for proper protein folding and function. |

| Detergent | 0.01% Triton X-100 or Tween-20 | Prevent non-specific binding of reagents to the assay plates. |

| Reducing Agent | 1-5 mM DTT | Maintain cysteine residues in a reduced state, essential for some enzymes. |

| Co-factor (NAD+) | 1-50 µM | Ensure the reaction is not limited by co-factor availability. |

| Substrate (Histones) | 1-10 µg/mL | Provide sufficient substrate for a measurable enzymatic reaction. |

Selection of Detection Technologies (e.g., Fluorescence-Based Assays, Luminescence, Absorbance, TR-FRET, AlphaLISA)

A variety of detection technologies are available for monitoring enzyme activity, each with its own advantages and disadvantages in terms of sensitivity, throughput, and cost. For PARP inhibitors, several platforms are widely used:

Fluorescence-Based Assays: These assays often rely on the conversion of a non-fluorescent substrate to a fluorescent product. A highly sensitive method for PARP activity involves the chemical quantitation of the remaining NAD+ after the enzymatic reaction, which is then converted into a highly fluorescent compound. nih.gov

Luminescence-Based Assays: Chemiluminescent assays are another sensitive detection method. For PARP, this can involve the incorporation of biotinylated NAD+ into a growing poly(ADP-ribose) chain, which is then detected by streptavidin-HRP, generating a luminescent signal. bpsbioscience.combmglabtech.com

Absorbance-Based Assays: Colorimetric assays, while generally less sensitive, are also employed. A universal colorimetric assay for PARP measures the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins, which is then detected with a streptavidin-HRP conjugate and a colorimetric substrate. nih.govrndsystems.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust, homogeneous assay format that is well-suited for high-throughput screening. nih.gov In the context of PARP, a TR-FRET assay can be designed to measure the interaction between the PARP enzyme and its substrate or to detect the product of the reaction.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and amenable to automation. bpsbioscience.combpsbioscience.com For PARP1, an AlphaLISA assay can be configured to detect the poly(ADP-ribosyl)ated product, with the signal being directly proportional to enzyme activity. bpsbioscience.com

| Technology | Principle | Advantages | Disadvantages |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding. | Homogeneous, sensitive, and suitable for HTS. | Can be susceptible to interference from fluorescent compounds. |

| TR-FRET | Measures energy transfer between a donor and acceptor fluorophore when in close proximity. | Homogeneous, high sensitivity, and reduced background fluorescence. | Requires specific labeling of interacting partners. |

| AlphaLISA | Bead-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal. | Highly sensitive, wide dynamic range, and resistant to matrix effects. | Can be sensitive to light and singlet oxygen quenchers. bpsbioscience.com |

| Chemiluminescence | Detection of light produced from a chemical reaction. | Very high sensitivity and low background. | Signal is often transient, requiring precise timing of detection. |

| Colorimetric/Absorbance | Measures the change in light absorption of a solution. | Simple, inexpensive, and uses standard laboratory equipment. | Lower sensitivity compared to other methods. |

Enzyme Kinetics Studies (Km, Vmax, kcat) and Inhibition Constant Determination (IC50, Ki)

Understanding the kinetic behavior of the target enzyme is fundamental to characterizing the mechanism of action of an inhibitor.

Enzyme Kinetics (Km, Vmax, kcat): These parameters describe the relationship between the substrate concentration and the rate of the enzymatic reaction. The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. These values are determined by measuring the initial reaction rates at varying substrate concentrations.

Inhibition Constant Determination (IC50, Ki): The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%. edx.org It is a commonly used measure of inhibitor potency but can be influenced by assay conditions. edx.org The inhibition constant (Ki) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. aatbio.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the Km of the substrate and the substrate concentration used in the assay. xenotech.com

High-Throughput Screening (HTS) Methodologies for Novel Modulator Identification

High-throughput screening (HTS) enables the rapid testing of large compound libraries to identify initial "hits" that modulate the activity of a biological target.

Assay Miniaturization and Automation for Compound Library Screening

To accommodate the screening of thousands to millions of compounds, biochemical assays must be miniaturized and automated.

Miniaturization: Assays are typically scaled down from standard test tubes or 96-well plates to 384-well or 1536-well formats. This reduces the consumption of expensive reagents, such as the target enzyme and substrates, and minimizes the amount of compound required.

Automation: Robotic liquid handling systems are employed to perform the precise and repetitive tasks of dispensing reagents, compounds, and cells. This increases throughput, improves reproducibility, and reduces the potential for human error. Fully automated HTS systems can integrate plate handling, incubation, and detection, allowing for unattended screening of large compound collections. asco.org

Data Analysis and Quality Control for HTS Campaigns

The vast amount of data generated during an HTS campaign requires sophisticated data analysis and stringent quality control to ensure the identification of genuine hits.

Data Analysis: Raw data from the plate reader is normalized to control for plate-to-plate and day-to-day variability. The activity of each compound is typically expressed as a percentage of the control (uninhibited) activity. Hits are identified based on a predefined activity threshold, often set as a certain number of standard deviations from the mean of the control wells.

Quality Control: Several statistical parameters are used to monitor the quality and robustness of an HTS assay. The Z'-factor is a widely used metric that reflects the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 may suggest that the assay is not reliable for hit identification. bellbrooklabs.com Other quality control measures include monitoring the signal-to-background ratio and the coefficient of variation of the controls.

| Parameter | Formula | Acceptable Value | Significance |

| Z'-factor | 1 - (3σp + 3σn) / |μp - μn| | > 0.5 | Indicates the separation between positive and negative controls, reflecting assay robustness. |

| Signal-to-Background (S/B) | μp / μn | > 2 | Measures the dynamic range of the assay. |

| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Indicates the variability of the control data. |

μp and σp are the mean and standard deviation of the positive control; μn and σn are the mean and standard deviation of the negative control.

Development of Cell-Based Assays for Studying Intracellular Biological Pathway Modulation

The investigation of how small molecules like 4-((3-Fluorophenoxy)methyl)benzamide influence cellular processes necessitates the development of robust cell-based assays. These assays provide a more physiologically relevant context compared to purely biochemical assays by maintaining the complex intracellular environment. Two powerful techniques employed for this purpose are reporter gene assays, which measure the activity of specific signaling pathways, and the Cellular Thermal Shift Assay (CETSA), which directly confirms the engagement of a compound with its intracellular target protein.

Reporter Gene Assays for Pathway Activity Assessment

Reporter gene assays are a cornerstone for assessing the modulation of specific signaling pathways by a test compound. The principle of this assay is to link a reporter gene, such as luciferase or β-galactosidase, to a DNA response element that is specifically regulated by a transcription factor of interest. If the compound of interest, such as this compound, activates or inhibits a signaling pathway, it will lead to a change in the expression of the reporter gene, which can be quantified by measuring the reporter protein's activity.

For instance, to investigate the effect of this compound on a hypothetical pathway regulated by "Transcription Factor X," a cell line would be engineered to contain a construct where the gene for luciferase is under the control of a promoter containing binding sites for Transcription Factor X. These cells would then be treated with varying concentrations of this compound. An increase or decrease in luciferase activity would indicate that the compound modulates the signaling pathway leading to the activation of Transcription Factor X.

A critical aspect of reporter gene assays is the normalization of the data to account for variations in cell number and transfection efficiency. This is often achieved by co-transfecting a second reporter gene under the control of a constitutive promoter.

Table 1: Hypothetical Reporter Gene Assay Data for this compound

| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) |

| 0 (Control) | 100 |

| 0.1 | 150 |

| 1 | 450 |

| 10 | 1200 |

| 100 | 1150 |

Advanced Data Analysis and Statistical Validation in Assay Development and Screening

The data generated from biochemical and cellular assays, particularly in a high-throughput screening (HTS) context, require sophisticated data analysis and statistical validation to ensure the reliability of the results and to identify true "hits."

For primary screens, the Z'-factor is a commonly used statistical parameter to evaluate the quality of an assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.

Hit identification from large datasets often involves setting a threshold based on a statistical measure, such as a certain number of standard deviations from the mean of the negative controls. For dose-response curves generated from reporter gene assays or CETSA experiments, non-linear regression analysis is used to determine key parameters like the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of different compounds.

Furthermore, it is essential to identify and flag potential pan-assay interference compounds (PAINS), which are molecules that show activity in numerous assays through non-specific mechanisms. This is often done by cross-referencing hits against known PAINS databases and by performing secondary assays to confirm the mechanism of action. Advanced data analysis pipelines are often developed to automate these processes, enhancing the efficiency and accuracy of hit validation.

Patent Landscape Analysis and Its Implications for Future Academic Research on 4 3 Fluorophenoxy Methyl Benzamide

Analysis of Existing Patent Filings Related to Fluorinated Benzamide (B126) Structures

An extensive search of patent databases did not reveal any patents specifically claiming the compound 4-((3-Fluorophenoxy)methyl)benzamide. This suggests that this specific chemical entity may reside in the public domain or represents a novel area for investigation. However, the broader class of fluorinated benzamide structures is well-represented in patent literature, indicating significant interest from pharmaceutical and chemical companies.

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological properties, such as metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.net Consequently, fluorinated compounds are prevalent in drug discovery and development, with many appearing in approved drugs. nih.govmdpi.com

An analysis of representative patents for fluorinated and other benzamide derivatives reveals several key trends. Major assignees include large pharmaceutical and chemical corporations. For instance, Mitsui Chemicals, Inc. holds patents related to the production methods for benzamide derivatives. googleapis.com Patent filings are geographically diverse, with significant activity in major markets like the United States, Europe, and Japan. The claims within these patents typically cover not only the novel compounds themselves (composition of matter) but also their methods of synthesis and their use in treating various diseases. google.comgoogle.com

Below is an interactive table summarizing a selection of patents related to benzamide derivatives, illustrating the typical scope of such filings.

| Patent Number | Title | Assignee/Applicant | Key Focus of Claims |

| EP 0974576 A2 | Method of producing benzamide derivatives | Mitsui Chemicals, Inc. | An efficient preparation process for monoacylated phenylenediamine derivatives by reacting a benzoyl imidazole (B134444) derivative with a phenylenediamine derivative. googleapis.com |

| US9221790B2 | Benzamide derivatives | Not Specified | Novel benzamide derivatives as 5-HT4 receptor agonists for diseases associated with this receptor. google.com |

| EP0083256A1 | Benzamide derivatives | Not Specified | Benzamide derivatives with anti-hypertensive, vasodilating, and beta-blocking activities. google.com |

This landscape signifies a competitive but still evolving field. For academic researchers, the absence of patents for this compound presents an opportunity, while the dense patenting around the broader benzamide class necessitates careful navigation to avoid infringement.

Identification of Novel Chemical Spaces and Underexplored Structural Motifs within the Benzamide Class

Exploring "chemical space"—the vast ensemble of all possible molecules—is a cornerstone of drug discovery. For the benzamide class, significant territory has been charted, yet vast regions remain underexplored. Identifying these novel chemical spaces is key to discovering next-generation compounds with unique properties.

One approach to exploring this space is through the systematic modification of the benzamide scaffold. Academic research has demonstrated the use of ligand-based design to expand libraries of benzamide-derived inhibitors, for example, by introducing modifications to the benzamide moiety and adjacent scaffolds. nih.gov Such studies provide valuable insights into structure-activity relationships that can guide the design of new analogs. nih.gov

Specific areas that appear underexplored include:

Uncommon Fluorination Patterns: While fluorination is common, certain substitution patterns are less represented in the literature and patents. For instance, some research suggests that tri-fluorinated benzamide structures are reported less frequently than their di-fluorinated or tetra-fluorinated counterparts, representing a potential niche for novel design.

Fused and Annelated Systems: Moving beyond simple substituted benzamides, the creation of more complex, fused heterocyclic systems represents a significant opportunity for innovation. Reviews of patent and article data show extensive research into systems like pyrrolo-, indolo-, and pyrazolo-[a]quinazolines, which are derived from benzamide-related precursors. google.com These complex scaffolds can present novel pharmacophores and occupy different regions of chemical space.

Novel Reaction Chemistries: The discovery of new synthetic methodologies can unlock previously inaccessible areas of chemical space. For example, exploring the reactivity of functionalities like ynamides in cycloaddition reactions can lead to the formation of unique heterocyclic systems not achievable through traditional methods. drugpatentwatch.com

By focusing on these less-traveled avenues, academic researchers can increase the novelty of their work and the likelihood of discovering compounds with unique biological activities.

Strategies for Identifying Patentable Inventions in Synthetic Routes and Analog Design

For academic researchers, intellectual property protection can be a crucial step in translating discoveries from the lab to the clinic. A robust patent strategy involves looking beyond the final compound to protect the entire innovation ecosystem around it. mdpi.com Key strategies for identifying patentable inventions in synthesis and analog design include:

Patenting Novel Synthetic Routes: A new, efficient, or stereoselective synthesis of a known or novel compound can be patentable. If a new route offers significant advantages—such as higher yield, lower cost, greater purity, or is more environmentally friendly—it can be a valuable invention. Patents for chemical processes often claim the unique steps, reagents, or conditions used. googleapis.com

Protecting Key Intermediates: A novel intermediate compound that is essential to a new synthetic pathway can itself be patented. This strategy can prevent competitors from using the same pathway even if the final product is already known.

Claiming Analogs with Improved Properties (Genus and Species Claims): When a novel active compound is discovered, it is strategic to file claims that cover not only the specific molecule ("species") but also a broader family of related structures ("genus") that are expected to have similar activity. This prevents competitors from making minor chemical modifications to circumvent the patent. The strongest chemical patents often have a scope that is neither too broad nor too narrow. mdpi.com

Filing for New Uses or Applications: Discovering a new therapeutic use for a known compound can be patented as a "method of use" claim. If this compound, for example, were found to be effective against a particular disease, that method of treatment could be patentable.

A multi-layered patent strategy, protecting the compound, the synthetic method, and the use, creates a more robust intellectual property position, making it harder for competitors to find loopholes. mdpi.com

Understanding Patent Claims and their Impact on Open Science and Collaborative Research Initiatives

The principles of open science, which champion the rapid and unrestricted sharing of data and research, can appear to be in tension with the requirements of patent law. researchgate.net Patent systems require an invention to be novel, meaning it cannot have been publicly disclosed before the patent application is filed. google.com This necessity for secrecy can create a "chilling effect" on open research, discouraging publication or presentation of findings until a patent application is secure. researchgate.net

However, the patent system itself is a form of open knowledge dissemination. In exchange for a limited-term monopoly on commercial exploitation, the inventor must fully disclose the invention to the public, thereby enriching the collective knowledge base and enabling others to improve upon the technology. researchgate.net This disclosure allows other academics to use the patented knowledge for non-commercial research purposes, a principle often referred to as a "research exemption".

For academic institutions, navigating this dynamic requires a balanced approach:

Confidentiality and Timing: Researchers must be educated on the importance of confidentiality prior to filing a patent. This involves careful management of publications, conference presentations, and even informal discussions. A patent application must be filed within one year of the inventor's first public disclosure to pursue U.S. patent rights. nih.gov

Collaborative Agreements: When engaging in collaborations, especially with industry partners, it is crucial to have clear agreements in place that define how intellectual property will be handled. These agreements can specify ownership of inventions, rights to publish, and responsibilities for patent filing and maintenance.